molecular formula C8H7F3O2S B1607609 4-Trifluoromethylphenylmethylsulfone CAS No. 145963-48-0

4-Trifluoromethylphenylmethylsulfone

Cat. No. B1607609
CAS RN: 145963-48-0
M. Wt: 224.2 g/mol
InChI Key: JKBCENKBTQPCCH-UHFFFAOYSA-N
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Description

4-Trifluoromethylphenylmethylsulfone is a chemical compound with the molecular formula C8H7F3O2S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Trifluoromethylphenylmethylsulfone consists of a benzene ring substituted with a trifluoromethyl group and a methylsulfonyl group . The molecular weight is 224.2 g/mol .


Physical And Chemical Properties Analysis

4-Trifluoromethylphenylmethylsulfone is a liquid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 294.0±40.0 °C at 760 mmHg, and a flash point of 131.6±27.3 °C .

Scientific Research Applications

Nanofiltration Membrane Development

Research has led to the creation of novel sulfonated thin-film composite nanofiltration (NF) membranes incorporating sulfonated aromatic diamine monomers for improved water flux and dye treatment capabilities. These membranes demonstrate enhanced surface hydrophilicity and dye rejection without compromising water permeability, primarily due to the sulfonic acid groups introduced through the sulfonated monomers (Yang Liu et al., 2012).

Organic Synthesis

Trifluoromethanesulfonic acid, closely related to 4-Trifluoromethylphenylmethylsulfone, has been extensively used in organic synthesis. Its application ranges from facilitating electrophilic aromatic substitution reactions, carbon–carbon, and carbon–heteroatom bond formations, to isomerizations and syntheses of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, making it a versatile reagent for synthesizing new organic compounds (A. Kazakova et al., 2017).

Polysulfates and Polysulfonates Synthesis

The sulfur(VI) fluoride exchange (SuFEx) reaction, catalyzed by bifluoride salts, enables the synthesis of polysulfates and polysulfonates with high molecular weight and narrow polydispersity. These materials, known for their exceptional mechanical properties, have potential applications in engineering polymers. This synthesis approach is noted for its practicality, reduced catalyst cost, and efficient polymer purification and by-product recycling (B. Gao et al., 2017).

Environmental Remediation

The degradation of persistent organic pollutants, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), has been a significant focus of environmental research. Studies have explored the effectiveness of heat-activated persulfate in oxidizing these substances under conditions suitable for in-situ groundwater remediation. Such research aims to develop practical methods for removing these contaminants from the environment, highlighting the potential of 4-Trifluoromethylphenylmethylsulfone derivatives in facilitating these processes (Saerom Park et al., 2016).

High Temperature PEM Fuel Cells

Ionic liquids based on sulfonate structures, such as 2-Sulfoethylammonium trifluoromethanesulfonate, have been investigated for their application in high temperature PEM fuel cells. These proton-conducting ionic liquids offer an alternative to traditional electrolytes like phosphoric acid, with studies showing their electrochemical and thermal stability up to 140°C. The research indicates potential for these substances to improve oxygen reduction reaction kinetics and overall fuel cell performance (K. Wippermann et al., 2016).

Mechanism of Action

Mode of Action

It is known that trifluoromethyl phenyl sulfone can act as a nucleophilic trifluoromethylating agent . This suggests that 4-Trifluoromethylphenylmethylsulfone might interact with its targets by donating a trifluoromethyl group, but this is purely speculative at this point.

Result of Action

Due to the lack of research on 4-Trifluoromethylphenylmethylsulfone, the molecular and cellular effects of its action are currently unknown .

Safety and Hazards

4-Trifluoromethylphenylmethylsulfone may cause skin and eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-methylsulfonyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBCENKBTQPCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375339
Record name 4-trifluoromethylphenylmethylsulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Trifluoromethylphenylmethylsulfone

CAS RN

145963-48-0
Record name 4-trifluoromethylphenylmethylsulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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